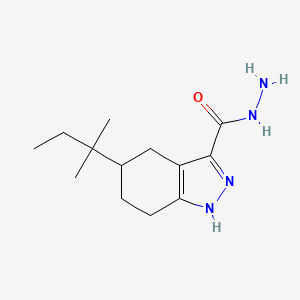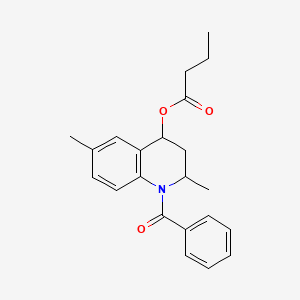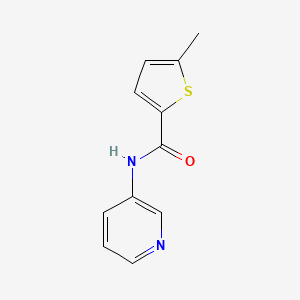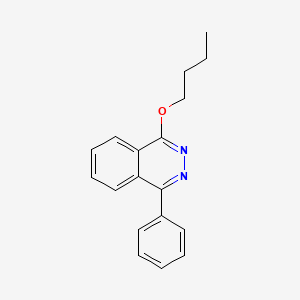![molecular formula C15H14N2O2 B5204816 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DMABI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABI is a heterocyclic compound that contains a quinoline ring system and a dimethylamino group. This compound has been studied for its unique chemical properties and potential applications in drug discovery, material science, and organic electronics.
作用机制
The mechanism of action of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis (programmed cell death) in cancer cells. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in their fluorescence properties. The exact mechanism of action of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in organic electronics is also not fully understood, but it is believed to involve the formation of charge-transfer complexes between 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and other organic molecules.
Biochemical and Physiological Effects:
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer activity in vitro and in vivo. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in their fluorescence properties. In organic electronics, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
实验室实验的优点和局限性
One advantage of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. Another advantage is its potential as a fluorescent probe for detecting metal ions in biological systems. One limitation of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its challenging synthesis process, which requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
未来方向
For research on 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione include further studies on its mechanism of action in cancer cells and its potential as a fluorescent probe for detecting metal ions in biological systems. Further studies on the synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential as a building block for the synthesis of organic semiconductors are also needed. Additionally, studies on the potential applications of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in other fields, such as catalysis and optoelectronics, should be explored.
合成方法
The synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a multistep process that starts with the reaction of 2-methylbenzaldehyde with malononitrile to form a Michael adduct. This intermediate is then subjected to a series of reactions, including cyclization, oxidation, and reduction, to yield 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. The synthesis of 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a challenging process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential applications in various fields, including drug discovery, material science, and organic electronics. In drug discovery, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors for use in electronic devices. 6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential use as a photosensitizer in dye-sensitized solar cells.
属性
IUPAC Name |
6-(dimethylamino)-2-methylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)12-8-7-11-13-9(12)5-4-6-10(13)14(18)17(3)15(11)19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRZBNVWDDNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N(C)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Dimethylamino-2-methyl-benzo[de]isoquinoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)